Product packaging for Cresotamide(Cat. No.:CAS No. 14008-60-7)

Cresotamide

Cat. No.: B081656
CAS No.: 14008-60-7
M. Wt: 151.16 g/mol
InChI Key: NWULWVPYPIRXAU-UHFFFAOYSA-N
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Description

Cresotamide, a chemical derivative of salicylamide, is a compound of significant interest in pharmacological and biochemical research. Its primary research value lies in its historical and comparative application as a model analgesic and antipyretic agent, providing a foundational structure for studying the structure-activity relationships of salicylate-like compounds. Researchers utilize this compound to investigate its mechanism of action, which is believed to involve the modulation of cyclooxygenase (COX) enzyme pathways, leading to the inhibition of prostaglandin synthesis. This makes it a valuable tool for in vitro studies aimed at understanding inflammatory processes, pain pathways, and fever mechanisms at a molecular level. Furthermore, this compound serves as a crucial intermediate in synthetic organic chemistry for the development and testing of novel therapeutic compounds with potentially improved efficacy and safety profiles. Its well-characterized properties allow for its use as a standard or reference material in analytical methods such as HPLC and mass spectrometry, ensuring accuracy and reproducibility in experimental results. This reagent is intended solely for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B081656 Cresotamide CAS No. 14008-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWULWVPYPIRXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161225
Record name Cresotamide [INN:DCF]
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14008-60-7
Record name 2-Hydroxy-3-methylbenzamide
Source CAS Common Chemistry
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Record name Cresotamide [INN:DCF]
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Record name Cresotamide [INN:DCF]
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Record name Cresotamide
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Record name CRESOTAMIDE
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Synthetic Methodologies and Chemical Derivatization of Cresotamide

Advanced Synthetic Routes for Cresotamide and its Analogues

Modern synthetic chemistry provides a toolbox of sophisticated methods to construct complex molecules with high precision. For this compound and its analogues, these advanced routes are pivotal for creating diverse derivatives for further study.

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. mims.comnih.gov This control over the three-dimensional arrangement of atoms is crucial, as different stereoisomers of a molecule can exhibit distinct biological activities. Methodologies for achieving stereoselectivity are varied and include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce a defined stereocenter from the outset. nih.gov

Chiral Auxiliaries: An enantiopure group can be temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. Once the new stereocenter is formed, the auxiliary is removed. nih.gov

Asymmetric Catalysis: A small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an enzyme) can generate large quantities of an enantiomerically enriched product. mims.comnih.gov For instance, photoredox catalysis using chiral catalysts can facilitate stereoselective additions to create unnatural α-amino acid derivatives. mims.com

While specific examples of stereoselective synthesis applied directly to this compound are not detailed in the available literature, these established principles could be applied to synthesize specific isomers of this compound derivatives, particularly if modifications introduce new chiral centers. The synthesis of spirooxindole pyrrolidine (B122466) scaffolds via controlled regio- and stereo-selective cycloaddition reactions exemplifies how modern synthesis can build complex, stereochemically defined molecules. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. fishersci.cafishersci.at The goal is to make chemical synthesis more environmentally benign, safer, and more efficient. scribd.comwikidata.org Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical fluids (like CO2), or ionic liquids. fishersci.cawikidata.org

Energy Efficiency: Employing methods that reduce energy consumption, such as conducting reactions at ambient temperature and pressure or using energy sources like microwave irradiation or ultrasound to accelerate reactions. fishersci.cascribd.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes. scribd.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. fishersci.at

Catalysis: Using catalytic reagents in small amounts, rather than stoichiometric reagents, to reduce waste. Biocatalysts (enzymes) and heterogeneous catalysts are particularly favored as they are often non-toxic, highly selective, and recyclable. fishersci.atthegoodscentscompany.com

The application of these principles would make the production of this compound and its analogues more sustainable and economically viable.

Functionalization and Derivatization Strategies for this compound Scaffolds

Functionalization involves the introduction of new functional groups onto the this compound molecular structure, while derivatization refers to the transformation of these groups into new ones. These strategies are employed to modulate the molecule's properties.

Design and Synthesis of this compound Prodrugs

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. guidetopharmacology.orgbioregistry.io This strategy is often used to overcome undesirable properties of the parent drug, such as poor solubility, instability, or low bioavailability. guidetopharmacology.orgbioregistry.io

Common prodrug design approaches that could be applied to this compound, given its structure (containing hydroxyl and carboxylic acid groups), include:

Ester Prodrugs: The carboxylic acid or hydroxyl group of this compound could be converted into an ester. Esters are often more lipophilic than their parent compounds, which can enhance absorption. In the body, ubiquitous esterase enzymes can hydrolyze the ester bond to release the active drug. guidetopharmacology.org

Linker-Based Prodrugs: A promoiety can be attached to the drug via a linker that is designed to cleave under specific physiological conditions (e.g., pH changes or enzymatic action), ensuring a controlled release of the active molecule. mims.comfishersci.ca

The objective of a prodrug strategy for this compound would be to modify its pharmacokinetic profile, potentially extending its duration of action or improving its absorption and distribution. mims.comwikipedia.org

Development of this compound-Based Hybrid Molecules

A notable example described in the literature is the conceptual hybridization of this compound with aspirin (B1665792). mims.com This demonstrates the application of the "drug evolution" concept, where the building blocks of existing drugs are shuffled to create new chemical libraries with a higher probability of containing new drug candidates. mims.com This strategy can be applied to a wide range of compounds, and the combination of the this compound scaffold, which is related to salicylic (B10762653) acid, with other bioactive molecules represents a rational approach to discovering novel compounds. nih.gov The synthesis of such hybrids often involves creating stable linkages, such as amides or triazoles, between the different molecular moieties. nih.gov

Targeted Chemical Modifications for Enhanced Bioactivity

Targeted chemical modifications are deliberate changes to a molecule's structure designed to improve its interaction with a biological target, thereby enhancing its desired activity. This is a broad strategy that encompasses the prodrug and hybridization approaches mentioned above, but also includes more subtle modifications.

One common technique is bioisosteric replacement , where a functional group in the molecule is replaced by another group with similar physical or chemical properties. For example, an amide bond might be replaced with a 1,2,3-triazole ring, which can be more resistant to metabolic hydrolysis. Such modifications can lead to improved stability, potency, and pharmacokinetic properties.

Another strategy involves the systematic addition or modification of substituents on the aromatic ring of the this compound scaffold. This can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect how it binds to a biological target. The goal of these modifications is to optimize the structure-activity relationship (SAR) and develop derivatives with superior performance. The process often involves creating a library of related compounds and screening them for activity to identify key structural features that contribute to the desired biological effect.

Table of Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 2886
Aspirin 2244
Salicylic Acid 338
Benzocaine (B179285) 2337

Pharmacological Actions and Molecular Mechanisms of Cresotamide

In Vitro Pharmacological Profiling of Cresotamide

There is a notable absence of publicly accessible in vitro studies detailing the specific molecular interactions of this compound.

Receptor Binding and Ligand-Target Interactions

No specific data from receptor binding assays or studies on ligand-target interactions for this compound could be identified in the available literature. This information is crucial for understanding the primary molecular targets through which this compound exerts its pharmacological effects. Without such data, the receptors, ion channels, or other specific proteins that this compound interacts with remain unknown.

Enzyme Modulation and Inhibition Kinetics

While this compound is categorized as a non-steroidal anti-inflammatory agent, suggesting a potential interaction with cyclooxygenase (COX) enzymes, no studies detailing its enzyme modulation or inhibition kinetics are available. Data on parameters such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) for this compound against specific enzymes are not present in the reviewed literature.

Cellular Pathway Perturbations Induced by this compound

Information regarding the impact of this compound on cellular signaling pathways is not available. Understanding which cellular pathways are perturbed by a compound is fundamental to elucidating its mechanism of action. Research on this compound's effects on pathways related to inflammation and pain, such as the NF-κB or MAPK signaling cascades, has not been documented in the accessible scientific record.

In Vivo Pharmacological Characterization of this compound

The primary characterization of this compound stems from early in vivo research, which identified its analgesic and antipyretic activities.

Analgesic Efficacy Studies

A 1962 study titled "Acute toxicity and analgesic action of this compound" indicates that the compound possesses pain-relieving properties. guidechem.com However, the specific models used, the quantitative measures of efficacy (e.g., dose-response relationships, comparison with standard analgesics), and the duration of action are not detailed in the available English-language abstracts or MeSH terms. guidechem.com Without access to the full study, a detailed analysis of its analgesic efficacy is not possible.

Antipyretic Mechanisms and Efficacy

This compound has been classified as an antipyretic, suggesting it has fever-reducing capabilities. guidechem.com The presumed mechanism for non-steroidal anti-inflammatory drugs involves the inhibition of prostaglandin synthesis in the hypothalamus. However, specific studies confirming this mechanism for this compound or providing data on its efficacy in established fever models are not available in the reviewed literature.

Anti-inflammatory Pathways and Effects

This compound, a compound with the chemical formula C8H9NO2, has been identified as a non-steroidal anti-inflammatory agent. nih.gov While detailed molecular pathways of its anti-inflammatory action are not extensively documented in publicly available research, its classification suggests that it likely shares mechanisms with other NSAIDs. These mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. The reduction of prostaglandin levels is a primary way NSAIDs exert their anti-inflammatory effects. Further research is necessary to elucidate the specific interactions of this compound with COX-1 and COX-2 isoforms and to explore other potential anti-inflammatory pathways it may modulate, such as the inhibition of pro-inflammatory cytokines or transcription factors like NF-κB.

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) of this compound and its Derivatives

The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR). gardp.orgwikipedia.org For this compound (3-Methyl-2-hydroxybenzamide), its SAR is defined by the arrangement of its functional groups: a hydroxyl group, a methyl group, and an amide group on a benzene (B151609) ring. These features are crucial for its biological interactions.

Computational Chemistry and Molecular Modeling in SAR/SMR Elucidation

Computational chemistry and molecular modeling are powerful tools used to predict how chemical structures will interact with biological targets, thereby guiding the design of new drugs. tarosdiscovery.com These methods can be applied to understand the SAR and SMR of this compound. Techniques such as molecular docking could simulate the binding of this compound to the active site of enzymes like cyclooxygenase, providing insights into the specific interactions that govern its inhibitory activity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. wikipedia.org These mathematical models correlate the chemical structures of a series of compounds with their biological activities. For this compound and its hypothetical derivatives, QSAR could predict the anti-inflammatory potency based on various molecular descriptors, such as electronic properties and hydrophobicity.

Interactive Data Table: Hypothetical Molecular Descriptors for this compound Derivatives

DerivativeModificationPredicted LogPPredicted Polar Surface Area (Ų)Predicted Biological Activity (Relative)
This compound-1.566.41.0
Derivative AO-methylation of hydroxyl1.857.20.7
Derivative BN-methylation of amide1.954.40.9
Derivative CReplacement of methyl with ethyl1.966.41.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational predictions in SAR studies.

Experimental Validation of Predicted SAR/SMR

The predictions made through computational modeling must be confirmed through experimental validation. mit.edu This involves synthesizing the proposed derivatives of this compound and evaluating their biological activity through in vitro and in vivo assays. For example, the inhibitory activity of the synthesized compounds against COX enzymes could be measured and compared to the parent compound, this compound.

The results from these experiments would then be used to refine the computational models, creating a feedback loop that enhances the predictive accuracy of the SAR and SMR models. This iterative process of prediction and validation is fundamental to modern drug discovery and development.

Investigational Therapeutic Applications

While this compound has been identified for its analgesic and anti-inflammatory properties, its full therapeutic potential is still a subject of investigation. nih.gov Clinical trials are essential to determine the safety and efficacy of investigational medicines before they can be widely used. takedaoncology.com

Emerging Research on Novel this compound Applications

Currently, there is a lack of published research on novel applications of this compound beyond its established anti-inflammatory and analgesic effects. The exploration of new therapeutic uses for existing compounds, often referred to as drug repositioning, is a common strategy in pharmaceutical research. Future studies could potentially investigate this compound for other conditions where inflammation is a key component. However, without specific preclinical or clinical data, any discussion of novel applications remains speculative.

The Scant Scientific Record of this compound: A Look at an Obscure Compound

Detailed pharmacological data, including in-depth molecular mechanisms and comparative studies for the chemical compound this compound, remains largely absent from the current scientific literature. Despite its classification as an analgesic, a non-steroidal anti-inflammatory drug (NSAID), and an antipyretic, extensive research on its specific biological activities and how they measure up against related compounds has not been publicly documented.

This compound, chemically identified as 3-hydroxy-p-toluic acid amide, belongs to the broader class of benzoates. While the pharmacological actions of many benzoate derivatives and NSAIDs are well-established, typically involving the inhibition of cyclooxygenase (COX) enzymes to reduce inflammation and pain, the precise molecular interactions of this compound have not been elucidated in available studies.

Efforts to find comparative pharmacological data for this compound against other non-narcotic analgesics or NSAIDs have been unsuccessful, preventing a thorough analysis of its relative efficacy, potency, or specific mechanistic nuances. The absence of such studies means that a data-driven comparison, as outlined in the requested article structure, cannot be provided at this time.

Further research would be necessary to determine the full pharmacological profile of this compound and to understand its therapeutic potential in relation to other established analgesic and anti-inflammatory agents. Without such research, a comprehensive and scientifically detailed article on its comparative pharmacology cannot be constructed.

Drug Discovery and Development Aspects of Cresotamide

Cresotamide in High-Throughput Screening and Lead Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of compounds against biological targets to identify "hits"—molecules that exhibit a desired activity. thegoodscentscompany.comguidetopharmacology.orgshreejipharmainternational.com The process is highly automated, utilizing robotics and miniaturized assays to generate large datasets that can guide lead identification. guidetopharmacology.orguni.lu

Within this paradigm, this compound is not typically identified as a "hit" from a random screen. Instead, its significance lies in its use as a known chemical entity for the construction of specialized compound libraries. Researchers leverage the established structure of molecules like this compound to build focused collections of related analogues. wikipedia.orgwikidata.org This approach is part of a "drug evolution" concept, which aims to develop chemical libraries with a higher probability of containing drug candidates. wikipedia.orgwikidata.orgmims.com By using a known drug or a biologically relevant scaffold like this compound as a starting point, the resulting library is biased toward chemical spaces that are more likely to have favorable drug-like properties. These libraries are then subjected to HTS to identify novel lead compounds with specific therapeutic activities. wikipedia.org

Optimization of this compound Lead Compounds

Once a lead compound is identified, the subsequent phase involves chemical modifications to optimize its efficacy, selectivity, and pharmacokinetic properties. For a scaffold like this compound, this optimization is driven by rational design and combinatorial chemistry techniques.

Rational drug design involves creating new molecules with a specific biological purpose, based on an understanding of the target's structure and function. nih.govscribd.com A key strategy involving this compound is "molecular hybridization." wikidata.orgfishersci.ca This approach is a form of rational design where the structural building blocks of two or more known drugs are combined or shuffled to create new hybrid molecules. wikipedia.orgwikidata.orgmims.com

A notable example demonstrates the hybridization of this compound and aspirin (B1665792). wikipedia.orgwikidata.orgwikidata.org By deconstructing these parent molecules into their fundamental components and reassembling them in novel combinations, a library of new analogues is generated. This method is considered a form of chemical evolution, akin to the sexual recombination of parental genes in biology, and is designed to produce chemical libraries with a high concentration of potential drug candidates. wikipedia.orgwikidata.org The resulting analogues can possess enhanced affinity, improved selectivity, or even dual modes of action compared to the parent compounds.

Combinatorial chemistry has become a pivotal methodology for the identification and optimization of lead compounds. fishersci.ca It allows for the synthesis of a large number of different but structurally related molecules in a systematic way. The molecular hybridization of this compound is a direct application of combinatorial principles. wikidata.orgfishersci.ca

For instance, the hybridization of two parent drugs, such as benzocaine (B179285) and metoclopramide, can generate a library of 16 different molecules, which includes the original parent drugs and several new compounds. wikipedia.orgwikidata.org A similar approach using aspirin and this compound demonstrates the versatility of this technique for creating diverse chemical libraries suitable for general screening against unspecified therapeutic targets. wikipedia.orgwikidata.orgmims.com The resulting libraries are rich in molecules that are inherently "drug-like" because their constituent parts are derived from known therapeutic agents. fishersci.ca This strategy enhances the efficiency of the drug discovery process by increasing the probability of finding new drug candidates within a relatively small and well-designed library. wikipedia.orgwikidata.org

The table below illustrates the concept of generating a combinatorial library from two parent compounds.

Parent Compound 1Parent Compound 2Resulting LibraryPotential Outcomes
This compoundAspirinHybridized AnaloguesNew chemical entities with potentially novel or enhanced analgesic, anti-inflammatory, or other therapeutic properties.
BenzocaineMetoclopramide16 MoleculesIncludes parent drugs, 4 known drugs, and other novel compounds with diverse therapeutic applications. wikipedia.orgwikidata.org

Preclinical Research and Development Studies of this compound

Following the synthesis and optimization of lead compounds, preclinical studies are essential to evaluate their biological effects before any human trials. This stage involves both in vivo and in vitro assessments to establish a preliminary profile of the compound's pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and its effect). wikipedia.org In the preclinical phase, in vivo PK/PD modeling is performed in animal models to understand these properties for a new drug candidate. wikipedia.org

For a compound derived from a this compound scaffold, studies would characterize its absorption rate, distribution into various tissues, metabolic pathways, and elimination half-life. PK/PD models would then be developed to link the drug's concentration in the body to its biological effect, such as the inhibition of a specific enzyme or the reduction of a disease biomarker. wikipedia.org This modeling is crucial for predicting human PK profiles and for selecting appropriate candidates for further development. wikipedia.org While the general framework for such studies is well-established, specific preclinical PK and PD data for this compound itself are not widely available in the public domain.

Efficacy studies are conducted in relevant animal models of human diseases to determine if a drug candidate has the desired therapeutic effect. Given that this compound is a salicylic (B10762653) acid derivative, it is classified as a non-steroidal anti-inflammatory drug (NSAID). Therefore, analogues derived from this compound would likely be tested in disease models for pain, inflammation, and fever. fishersci.ca

For example, researchers might use a carrageenan-induced paw edema model in rats to assess anti-inflammatory activity or a writhing test in mice to evaluate analgesic effects. fishersci.ca The goal is to demonstrate that the compound can produce a statistically significant therapeutic benefit in a living organism. These in vivo studies help to establish a proof-of-concept for the drug's efficacy and provide essential data to support the decision to move into clinical trials. As with pharmacokinetic data, detailed efficacy studies for this compound specifically are not extensively documented in published research.

Clinical Research Considerations for this compound

The clinical development of a new investigational drug like this compound is a systematic process divided into distinct phases. Each phase is designed to answer specific questions about the drug's properties, with the safety of the participants being the foremost priority. cancer.org The progression from one phase to the next is contingent on the successful achievement of the objectives of the preceding phase and is subject to regulatory oversight. lindushealth.com

Phase I Clinical Research Objectives and Methodologies

Phase I clinical trials represent the first instance of a new drug being administered to humans. lindushealth.comadvarra.com These studies are primarily focused on safety and tolerability. quanticate.com

Objectives: The main goals of Phase I research are to evaluate the safety of the investigational drug, identify potential side effects, and determine a safe dosage range. lindushealth.comadvarra.com Researchers also study the drug's pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes the compound—and its pharmacodynamics (PD), which involves what the drug does to the body. lindushealth.comquanticate.com

Typically, Phase I trials for a compound like this compound would seek to:

Establish the maximum tolerated dose (MTD), which is the highest dose that can be given without causing unacceptable side effects. queensu.ca

Characterize the dose-limiting toxicities (DLTs). scirp.org

Understand its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Gather preliminary evidence of the drug's mechanism of action.

Methodologies: Phase I studies are typically conducted with a small number of participants, usually between 20 and 100 healthy volunteers. ppd.com However, in certain fields like oncology, these trials may enroll patients with the specific disease. quanticate.com The study design often involves single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. quanticate.com In a SAD study, a small group of subjects receives a single low dose of the drug and is monitored for a set period. If the dose is well-tolerated, the next cohort receives a higher dose, and this process continues until the MTD is identified. quanticate.com MAD studies evaluate the PK and safety of multiple doses over time. quanticate.com

Phase I Objective Typical Methodology
Assess Safety & TolerabilityDose-escalation studies (e.g., 3+3 design), close monitoring for adverse events. queensu.ca
Determine Pharmacokinetics (PK)Serial blood and urine sampling to measure drug and metabolite concentrations.
Identify Maximum Tolerated Dose (MTD)Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) designs. quanticate.com
Evaluate Pharmacodynamics (PD)Assessment of biomarkers related to the drug's target.

Phase II Clinical Research Design and Outcome Measures

Once a drug has demonstrated an acceptable safety profile in Phase I, it advances to Phase II. advarra.com The primary focus of this phase shifts towards assessing the drug's efficacy, or its ability to produce the desired therapeutic effect in patients with the target disease. cancer.orgnih.gov

Design: Phase II trials involve a larger group of participants, typically 100 to 300 individuals who have the condition that this compound would be intended to treat. advarra.comnih.gov These studies are often designed as randomized controlled trials, where one group of patients receives the investigational drug while a control group receives a placebo or the current standard of care. ppd.comeupati.eu To minimize bias, these trials are frequently double-blind, meaning neither the participants nor the investigators know who is receiving the active treatment. ppd.comeupati.eu

A key feature of many Phase II designs is the inclusion of interim analyses for futility, which allows researchers to stop a trial early if the treatment is unlikely to be effective, thereby preventing unnecessary exposure of patients to an ineffective agent. nih.gov

Outcome Measures: The primary outcome measure, or endpoint, in a Phase II trial is a critical component of its design and should be chosen based on the drug and disease being studied. nih.gov These endpoints are designed to provide a "proof of concept" that the drug is active against the disease. eupati.eu Secondary endpoints often include further safety assessments and evaluations of biomarkers. nih.gov

Common primary endpoints in Phase II could include:

Tumor response rate in oncology trials. nih.gov

Changes in validated clinical or surrogate biomarkers.

Time-to-event endpoints, such as progression-free survival. nih.gov

Measures of clinical improvement based on established scoring systems for a particular disease.

Design Element Purpose in Phase II
Patient PopulationIndividuals with the target disease (typically 100-300). advarra.com
RandomizationAssigning patients to treatment or control groups by chance to reduce bias. eupati.eu
BlindingConcealing the treatment allocation from patients and/or investigators. ppd.com
Primary EndpointA specific, measurable outcome to determine the drug's effectiveness (e.g., tumor shrinkage). nih.govnih.gov
Interim Futility AnalysisA planned check to stop the trial early if the drug shows a lack of efficacy. nih.gov

Phase III Clinical Research Protocols and Statistical Power

Phase III clinical trials are large-scale, pivotal studies intended to provide the definitive evidence required by regulatory authorities to approve a new drug for marketing. japi.org These trials are designed to confirm the efficacy and safety of the investigational drug in a large, diverse patient population, often involving several hundred to several thousand participants. roche.com

Protocols: The protocol for a Phase III trial is a comprehensive document that details the trial's rationale, objectives, design, methodology, and statistical considerations. mrctcenter.orgnih.gov It must be meticulously planned to ensure the results are robust and can withstand regulatory scrutiny. Key elements of a Phase III protocol for a drug like this compound would include clearly defined inclusion and exclusion criteria for patients, a detailed description of the treatment regimen and the control arm, and specific procedures for data collection and monitoring. europa.eu

Statistical Power: A crucial aspect of Phase III trial design is ensuring adequate statistical power. Power refers to the probability of detecting a true treatment effect if one exists. scirp.org An underpowered study might fail to identify a beneficial drug, while an overpowered study could waste resources and expose more participants than necessary. The sample size of the trial is a primary driver of its statistical power and is calculated based on the expected treatment effect, the variability of the outcome measure, and the desired levels of statistical significance (alpha) and power (beta).

Protocol Component Description
Primary ObjectiveThe ma the trial aims to answer, which drives statistical planning. mrctcenter.org
EndpointsPrimary and secondary outcomes that will be measured to assess efficacy and safety. nih.gov
Patient PopulationA large and diverse group of patients, often in the hundreds or thousands. roche.com
Randomization & BlindingRigorous methods to minimize bias. scirp.orgeuropa.eu
Statistical Analysis Plan (SAP)A detailed, pre-specified plan for how the trial data will be analyzed. nih.gov

Post-Market Surveillance and Phase IV Studies

After a drug is approved by regulatory authorities and becomes available on the market, its evaluation continues in what is known as Phase IV, or post-market surveillance. nih.govlindushealth.com These studies are critical for understanding the long-term safety and effectiveness of a drug in a real-world setting. japi.org

Phase IV studies can be mandated by regulatory agencies as a condition of approval or initiated by the pharmaceutical company. The primary objectives are to:

Identify rare or long-term adverse effects that were not detected in the smaller, more controlled Phase III trials. japi.orgnih.gov

Evaluate the drug's performance in broader patient populations and different demographic subgroups. lindushealth.com

Assess the drug's effectiveness in real-world clinical practice, which can differ from the controlled conditions of a clinical trial. nih.gov

Compare the new drug with other available treatments.

These studies often take the form of large observational studies, registries, or sometimes further randomized trials to explore new indications or combinations. roche.comnih.gov

Regulatory Science and this compound Development

Regulatory science is the field dedicated to developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products, including pharmaceuticals. jhu.educ-path.org Throughout the development of a compound like this compound, there is continuous interaction with regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). europa.eu

The role of regulatory science in drug development is to:

Provide a framework for conducting rigorous and ethical clinical trials. jhu.edu

Ensure that the data collected is sufficient and of high quality to support regulatory decisions.

Review the complete data package submitted by the drug sponsor in a New Drug Application (NDA). cancer.org

Make a determination on the benefit-risk profile of the drug to decide whether it should be approved for public use. nih.gov

Oversee post-market surveillance to ensure the continued safety of the drug once it is on the market. roche.comjhu.edu

Regulatory science is an evolving discipline that incorporates advancements in fields like biotechnology, genomics, and data science to modernize the drug evaluation process and accelerate the delivery of safe and effective therapies to patients. c-path.orgnih.gov

Analytical Methodologies and Characterization Techniques for Cresotamide

Spectroscopic Techniques in Cresotamide Analysis

Spectroscopic analysis involves the study of the interaction between electromagnetic radiation and matter, providing detailed information about a molecule's structure and composition. fishersci.fi For a compound like this compound, various spectroscopic methods are employed to confirm its identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the specific arrangement of atoms within a molecule. While detailed, publicly available NMR spectral data specifically for this compound is limited, its use in the characterization of related and novel synthesized compounds is documented in research that also involves this compound. guidetopharmacology.orgjkenterprises.com.pk A patent application also makes note of 1H NMR spectroscopy in its descriptive analysis. fishersci.be

In principle, ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of this compound (2-hydroxy-3-methylbenzamide). The ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the benzene (B151609) ring, the methyl group protons, the hydroxyl proton, and the amide protons, with their chemical shifts and splitting patterns providing information about their chemical environment and neighboring atoms. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy.

A facile and sensitive mass spectrometric method has been developed for the dereplication of natural products, which is also applicable to small molecules like this compound. fishersci.ie This method uses collision-induced tandem mass spectrometry (MS/MS) to fragment a precursor ion into several product ions, which can then be further fragmented (MSn). fishersci.ie This process provides invaluable information about the molecular formula and substructure of the precursor molecule and its fragments. fishersci.ie

Research has demonstrated the use of a Micromass Waters Q-TOF Ultima Global mass spectrometer for obtaining high-resolution mass measurements of precursor and fragment ions with very high accuracy and precision. fishersci.ie This technique, when applied to this compound, would allow for the unambiguous determination of its molecular formula (C₈H₉NO₂). nih.gov Furthermore, analyzing the fragmentation pathways would be a powerful tool in structural analysis and the characterization of its metabolites. fishersci.ie High-resolution mass spectrometry (HRMS) has been noted as a characterization technique in studies involving the hybridization of this compound with other drugs. guidetopharmacology.orgjkenterprises.com.pk The coupling of MS with liquid chromatography (LC-MS) is also a common application. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes the bonds within the molecule to vibrate. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups:

A broad peak for the hydroxyl (-OH) group.

Stretches for the amide (N-H) group.

A peak for the carbonyl (C=O) group of the amide.

Absorptions corresponding to the C-H and C=C bonds of the aromatic ring. The use of IR spectroscopy for the characterization of compounds in studies involving this compound has been documented. guidetopharmacology.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a substance. nih.gov Molecules containing chromophores (light-absorbing groups) can be analyzed with this technique. This compound, with its substituted benzene ring, is a chromophore that absorbs light in the UV range. This property is particularly useful for quantitative analysis, as the amount of light absorbed is proportional to the concentration of the compound in a solution, a principle described by the Beer-Lambert law. UV-Vis detectors are very commonly coupled with HPLC systems for the quantification of analytes like this compound as they are separated.

Chromatographic Separations of this compound and its Metabolites

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a system containing a material called the stationary phase. The different constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. A specific reverse-phase (RP) HPLC method has been established for the analysis of this compound. nih.gov This method is scalable and can be used for isolating impurities in preparative separations and is also suitable for pharmacokinetic studies. nih.gov

The method utilizes a specialized reverse-phase column with low silanol (B1196071) activity. nih.gov For applications requiring detection by mass spectrometry (MS), the phosphoric acid in the mobile phase can be substituted with formic acid. nih.gov

HPLC Method Parameters for this compound Analysis nih.gov
ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid
MS-Compatible Mobile PhaseAcetonitrile (MeCN), water, and formic acid
ModeReverse Phase (RP)
ApplicationsAnalytical, Preparative, Pharmacokinetics, UPLC

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for analyzing volatile or semi-volatile compounds. For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile to exist as a gas in the GC inlet and column.

The direct analysis of this compound by GC could be challenging due to its polar functional groups (hydroxyl and amide), which can lead to poor peak shape and adsorption onto the column. To overcome these issues, chemical derivatization is often employed. This process converts the polar functional groups into less polar, more volatile derivatives, making them more amenable to GC analysis. While direct GC methods for this compound are not prominently detailed, GC-MS has been used to analyze for alkaloids in studies that also mention this compound derivatives, suggesting its applicability in a broader analytical context.

Compound Identification

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques are powerful analytical tools that couple a separation method with a spectroscopic detection method, providing a high degree of automation, specificity, and sensitivity. juliahealth.orglibretexts.org This approach allows for the simultaneous separation and quantification of components within a mixture. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a premier technique for the analysis of non-volatile or thermally unstable compounds. In the context of this compound, an LC-MS method would involve:

Separation: A high-performance liquid chromatography (HPLC) system would separate this compound from other components in a sample matrix (e.g., plasma, reaction mixture). The choice of column and mobile phase would be optimized to achieve a sharp, well-defined peak for the analyte.

Detection: The eluent from the LC would be directed into a mass spectrometer. The MS unit would ionize the this compound molecules and separate the resulting ions based on their mass-to-charge ratio, confirming the compound's identity and enabling precise quantification. uni.lu Techniques like tandem mass spectrometry (LC-MS/MS) could be employed for even greater selectivity and to obtain structural information through fragmentation patterns. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. nih.gov For this compound analysis, its applicability would depend on the compound's ability to be volatilized without degradation. If necessary, a derivatization step could be employed to increase its volatility.

Separation: A gas chromatograph separates volatile components in a heated column. libretexts.org

Detection: The separated components are then introduced into a mass spectrometer for identification and quantification based on their mass spectra. nih.gov

While specific studies detailing the use of these hyphenated techniques for this compound are not prevalent in the reviewed literature, the characterization of new hybrid molecules, which can include this compound as a structural component, routinely employs mass spectral analysis as a key confirmation step. scribd.comnnlm.gov

Table 1: Comparison of LC-MS and GC-MS for this compound Analysis
AttributeLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
PrincipleSeparates compounds based on their interaction with a liquid mobile phase and solid stationary phase, followed by mass analysis. juliahealth.orguni.luSeparates compounds based on their volatility and interaction with a gaseous mobile phase and a stationary phase, followed by mass analysis. nih.gov
Applicability to this compoundHighly applicable, as it is suitable for non-volatile and thermally labile compounds.Potentially applicable, may require a derivatization step to increase volatility.
Key AdvantagesHigh sensitivity, high selectivity (especially with MS/MS), suitable for a wide range of compounds. uni.luExcellent separation efficiency for volatile compounds, extensive spectral libraries for identification. nih.gov

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques allow for the non-invasive, in-vivo evaluation of biological tissues and metabolic processes. readthedocs.io These methods include Magnetic Resonance Imaging (MRI), Magnetic Resonance Spectroscopy (MRS), and Positron Emission Tomography (PET).

Currently, there is no specific research available that documents the use of advanced imaging techniques in studies directly involving this compound. However, these technologies represent a potential future avenue for research. For instance, if this compound or its derivatives were developed into therapeutic agents, imaging techniques could be used to:

Assess Target Engagement: PET imaging with a radiolabeled version of this compound could visualize its distribution and binding to specific targets within the body.

Monitor Treatment Response: Techniques like MRS can measure the levels of certain molecules in tissues, providing information on tumor pathophysiology and metabolism, which could potentially be used to monitor the effects of a this compound-based therapy. readthedocs.io

Characterize Biological Effects: Diffusion-weighted MRI and perfusion imaging can provide insights into tissue microstructure and vascularity, respectively, which could be altered by a drug's mechanism of action.

The application of these sophisticated imaging tools to this compound research remains a prospective field, awaiting the development of the compound into modalities where such visualization would be beneficial.

Quantitative Analysis and Bioanalytical Method Validation for this compound

Quantitative analysis in a biological context involves measuring the concentration of a drug or its metabolites in biological matrices like blood, plasma, or tissue. For such data to be considered reliable for regulatory purposes, the analytical method used must undergo a rigorous validation process.

Although a specific, validated bioanalytical method for this compound is not described in the searched literature, the process would follow established international guidelines. The objective of bioanalytical method validation is to demonstrate that a particular analytical procedure is suitable for its intended purpose.

The key parameters that would need to be established for a quantitative bioanalytical method for this compound are:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte (this compound) in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components.

Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample, typically expressed as the coefficient of variation (CV).

Calibration Curve: A demonstration of the relationship between the instrumental response and the known concentration of the analyte over a specified range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Stability: The chemical stability of the analyte in the biological matrix under the specific conditions of sample collection, handling, storage, and analysis.

The development and validation of such a method, likely using LC-MS/MS for its inherent sensitivity and selectivity, would be a critical step in the preclinical and clinical development of this compound.

Table 2: Key Parameters for Bioanalytical Method Validation of this compound
Validation ParameterDescriptionPurpose
SelectivityEnsures the method can measure the analyte without interference from other substances in the biological matrix.Guarantees the measured signal is only from this compound.
AccuracyMeasures how close the experimental value is to the true value.Ensures the correctness of the concentration measurement.
PrecisionMeasures the variability or random error of replicate measurements.Ensures the reproducibility of the results.
StabilityEvaluates the analyte's integrity under various storage and processing conditions.Ensures sample handling does not compromise the accuracy of the results.
RangeThe interval between the upper and lower concentrations for which the method is shown to be accurate and precise.Defines the usable concentration limits of the method.

Toxicological Research and Safety Pharmacology of Cresotamide

In Vitro Toxicology Assays

In vitro toxicology studies utilize cultured cells or microorganisms to assess the potential toxicity of a substance at the cellular level, providing a preliminary screening before or in place of animal testing. criver.com These assays are crucial for identifying potential hazards in the early stages of a compound's development. cptclabs.com A standard battery of in vitro tests evaluates several key toxicological endpoints.

Key in vitro assays include:

Cytotoxicity Assays: These tests determine the concentration at which a substance becomes toxic to cells. A common method is the Neutral Red Uptake (NRU) assay, which measures the viability of cells after exposure to the test substance. mckinneysl.com

Genotoxicity Assays: These assays detect if a compound can damage genetic material (DNA). Standard tests include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay, which identifies chromosomal damage. mckinneysl.comeuropeanpharmaceuticalreview.com

Irritation and Corrosion Assays: Reconstituted human tissue models, such as EpiDerm™ and EpiOcular™, are used to predict the potential for a chemical to cause skin or eye irritation and corrosion, replacing traditional animal tests. cptclabs.com

Phototoxicity Assays: These tests assess whether a substance becomes toxic when exposed to light. criver.com

While these represent the standard in vitro screening approaches, specific experimental data for Cresotamide in these assay systems are not publicly available.

Acute Toxicity Studies of this compound

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short period following the administration of a single dose or multiple doses of a substance over less than 24 hours. chemsafetypro.com These studies are fundamental for chemical classification and for determining the dose levels for longer-term studies. chemsafetypro.com The primary endpoint is typically mortality, used to derive a median lethal dose (LD50) or lethal concentration (LC50). chemsafetypro.com

For this compound, limited acute toxicity data has been reported. A lethal dose (LD50) value has been determined, although specific details of the toxic effects other than the lethal dose were not provided. lookchem.cn

Table 1: Acute Toxicity Data for this compound

Test Type Result Species Details

This table is interactive. Click on the headers to sort.

Standard acute toxicity testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), cover various routes of exposure including oral, dermal, and inhalation. chemsafetypro.comnih.gov Observations in these studies include changes in behavior, body weight, and any signs of toxicity or mortality over a set observation period, typically 14 days. nih.gov

Subchronic and Chronic Toxicity Assessments

Subchronic and chronic toxicity studies evaluate the potential adverse health effects of repeated exposure to a substance over a prolonged period.

Subchronic toxicity studies typically involve repeated exposure for a duration of 28 to 90 days. criver.com These studies provide information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting safe exposure levels. criver.com

Chronic toxicity studies extend over a longer period, often 90 days to a year or more, to assess the cumulative effects of a substance that may only manifest after prolonged exposure. criver.commdpi.com

During these studies, a wide range of parameters are monitored, including changes in body weight, food and water consumption, blood chemistry, hematology, and organ function. criver.comresearchgate.net At the end of the study, a comprehensive histopathological examination of organs and tissues is performed to identify any treatment-related changes. mdpi.comresearchgate.net

There are no publicly available reports detailing subchronic or chronic toxicity assessments specifically for this compound.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity studies are conducted to assess the potential of a substance to cause damage to DNA and result in heritable changes. A standard battery of tests is typically required by regulatory agencies to cover different endpoints of genetic damage.

Gene Mutation: The bacterial reverse mutation test, commonly known as the Ames test, is a widely used method to screen for a chemical's potential to cause gene mutations. stomuniver.ru

Chromosomal Aberrations: In vitro assays, such as the chromosomal aberration test or the micronucleus test, are used to determine if a compound can induce changes in chromosome structure or number in mammalian cells. europeanpharmaceuticalreview.com An in vivo micronucleus test in rodent bone marrow erythrocytes is often used as a follow-up to confirm in vitro findings. stomuniver.ru

A compound that tests positive in these assays may be considered a potential mutagen or carcinogen. nih.gov In silico methods, using (Quantitative) Structure-Activity Relationship or (Q)SAR models, can also be used for preliminary predictions of genotoxicity. europa.eu Specific genotoxicity and mutagenicity data for this compound are not available in the public domain.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology investigates the potential for chemical substances to adversely affect sexual function, fertility in both males and females, and the development of the offspring. rutgers.eduresearchgate.net These studies are designed to identify effects on all stages of the reproductive cycle and development, from the parental generation's exposure to the conception, prenatal, and postnatal development of the offspring. elsevier.comamazon.com

Key areas of investigation include:

Effects on male and female reproductive organs and fertility.

Impact on mating behavior, conception, and pregnancy outcomes.

Potential for teratogenicity (birth defects) in the developing fetus.

Effects on the growth, survival, and development of offspring after birth.

These complex studies are typically conducted in rodent models and follow specific international guidelines. actox.org There are no specific reproductive or developmental toxicology studies on this compound available in the public record.

Safety Pharmacology Studies

Safety pharmacology studies are a distinct set of experiments designed to identify potentially life-threatening, undesirable pharmacodynamic effects of a substance on vital physiological functions. europa.eu These studies are a regulatory requirement and focus on effects within the therapeutic range and above. criver.com The primary objective is to investigate potential adverse effects on vital organ systems before a new drug is administered to humans. europa.euerbc-group.com

The "core battery" of safety pharmacology studies includes the assessment of:

Central Nervous System (CNS): Evaluation of effects on behavior, coordination, sensory and motor function, often using a functional observational battery (FOB) or Irwin test in rodents. criver.comcmicgroup.com

Cardiovascular System: Assessment of effects on blood pressure, heart rate, and the electrocardiogram (ECG). In vitro hERG assays are also conducted to assess the risk of QT interval prolongation, a key indicator of potential cardiac arrhythmias. criver.comcmicgroup.com

Respiratory System: Evaluation of effects on respiratory rate, tidal volume, and other measures of respiratory function, often using whole-body plethysmography. criver.comcmicgroup.com

Depending on the compound's primary pharmacological action or findings from other toxicity studies, supplemental safety pharmacology studies on other organ systems (e.g., renal or gastrointestinal) may be warranted. erbc-group.com Specific safety pharmacology data for this compound are not publicly documented.

Table 2: Chemical Compound Information

Compound Name PubChem CID
This compound 26392 uni.lu
o-Cresol 8730
m-Cresol 8731

Risk Assessment and Mitigation Strategies

Comprehensive toxicological and safety pharmacology data for this compound are not extensively available in publicly accessible scientific literature. The existing information is sparse, primarily referencing the compound in broader chemical contexts rather than as the subject of dedicated safety studies.

A review of available data sources indicates that this compound, also known as 2-hydroxy-3-methylbenzamide, has a registered CAS number of 14008-60-7. chemsrc.com While toxicological databases mention the existence of acute toxicity data, such as an LD50 (lethal dose, 50%) value, specific details and the results of these studies are not provided. chemsrc.com

The primary mention of this compound in contemporary research appears in the context of molecular hybridization studies, where it is used as a building block for creating new chemical entities. researchgate.net These studies, however, focus on the pharmacological potential of the resulting hybrid molecules rather than the toxicological profile of this compound itself.

Given the limited availability of specific toxicological data, a formal risk assessment for this compound cannot be constructed. Risk assessment is a systematic process that involves hazard identification, hazard characterization (including dose-response assessment), exposure assessment, and risk characterization. Without foundational data on the potential hazards of this compound, it is not possible to perform these steps.

Consequently, the development of specific mitigation strategies for potential risks associated with this compound is also not feasible. Mitigation strategies are predicated on a thorough understanding of a compound's toxicological profile and potential adverse effects. In the absence of such information, only general precautionary measures applicable to all chemical compounds in a laboratory or industrial setting can be recommended. These would include standard practices for handling chemicals of unknown toxicity, such as the use of personal protective equipment (e.g., gloves, safety glasses), ensuring adequate ventilation, and preventing environmental release.

Further toxicological research, including a battery of in vitro and in vivo studies, would be necessary to identify any potential hazards associated with this compound. Such studies would need to investigate various endpoints, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Only after such data becomes available can a formal risk assessment be conducted and appropriate, evidence-based mitigation strategies be developed.

Intellectual Property and Patent Landscape of Cresotamide

Analysis of Existing Patents Related to Cresotamide

An examination of the patent landscape reveals that while patents specifically claiming the core structure of this compound (2-hydroxy-3-methylbenzamide) are not prominent, several patents have been granted for its derivatives and for formulations including it. This is a common strategy in the pharmaceutical and chemical industries to extend the intellectual property protection of a known compound.

A notable example is the patent for 5-Bromo-ortho-cresotamide , a brominated derivative of this compound. scribd.comlabsolu.ca Patents for this compound were filed in the mid-1970s. scribd.comlabsolu.ca For instance, one patent granted on November 29, 1977, and another on May 18, 1976, describe this compound, which is chemically named 5-bromo-2-hydroxy-3-methyl-benzamide. scribd.comlabsolu.ca Another U.S. Patent, US3940490A, focuses on N-C1 to C4-alkyl-5-bromo-ortho-cresotamides and their potential use as anticonvulsants. nih.gov

Furthermore, this compound has been mentioned within broader patents. For example, patent US3941878 lists "Aspirin, a this compound" as part of its scope, indicating its inclusion in certain formulations or as a related chemical entity of interest. harvard.edu The existence of a European patent, EP365763 A1 from 1990, also points to the ongoing interest in this compound and its derivatives within the scientific and commercial communities.

These patents highlight a strategic approach where modifications to the basic this compound structure, such as halogenation or the addition of alkyl groups, are used to create novel, patentable inventions with specific applications.

Patenting Strategies for this compound Derivatives and Formulations

The development of a robust patent strategy is crucial for protecting innovations related to this compound. nnlm.gov For a compound like this compound, which belongs to the hydroxamic acid class, several patenting strategies can be employed to maximize intellectual property protection. bioregistry.iowikipedia.org

Key Patenting Strategies:

Derivative Patents: As demonstrated by the patents for 5-Bromo-ortho-cresotamide, creating and patenting derivatives is a primary strategy. This can involve the addition or modification of functional groups to alter the compound's properties, such as its efficacy, stability, or bioavailability. nih.gov

Formulation Patents: Patenting specific formulations that include this compound or its derivatives can provide another layer of protection. This could encompass combinations with other active ingredients, specific delivery systems, or unique excipient compositions that offer an advantage.

Process Patents: Patenting the synthetic routes and manufacturing processes for this compound and its derivatives can be a powerful strategy. nih.gov This is particularly relevant if a novel, more efficient, or greener synthesis method is developed. bioregistry.io

Polymorph Patents: If this compound or its derivatives can exist in different crystalline forms (polymorphs), and one form demonstrates superior properties (e.g., better stability or solubility), that specific polymorph can be patented. nih.gov

Global Filing Strategy: A comprehensive global patent strategy is essential for compounds with international market potential. nnlm.gov Utilizing international agreements like the Patent Cooperation Treaty (PCT) can streamline the process of filing for patent protection in multiple countries. nih.govreadthedocs.io

A multi-layered approach, combining patents on the compound, its derivatives, formulations, and manufacturing processes, creates a formidable patent portfolio that can deter competitors and enhance the commercial value of the core invention. citeab.com

Freedom-to-Operate Analysis in this compound Research

A Freedom-to-Operate (FTO) analysis is a critical step for any entity looking to research, develop, or commercialize products related to this compound. nih.gov An FTO analysis aims to determine whether a proposed product or process infringes on the existing intellectual property rights of third parties. uni.lu

The process of conducting an FTO analysis typically involves several key steps: wikipedia.org

Defining the Scope: The first step is to clearly define the product, process, or research area for which FTO is being sought. This includes the specific chemical structure of the this compound derivative, its intended use, and the manufacturing process. wikipedia.org

Patent Searching: A comprehensive search of granted patents and pending patent applications is conducted in the relevant jurisdictions. wikipedia.org This search is designed to identify any patents that could potentially cover the proposed product or process.

Analyzing Patent Claims: The claims of the identified patents are carefully analyzed to determine their scope of protection. This legal analysis, often conducted by a patent attorney, assesses the risk of infringement. uni.lu

Risk Assessment and Mitigation: Based on the analysis, the level of risk is determined. If a high risk of infringement is identified, strategies to mitigate this risk are explored. This could involve designing around the existing patent, seeking a license from the patent holder, or, in some cases, challenging the validity of the patent. uni.lu

Conducting an FTO analysis early in the research and development process can save significant time and resources by identifying potential IP hurdles before substantial investment is made. nih.govnih.gov

Global Intellectual Property Trends in Related Chemical Entities

The intellectual property landscape for chemical entities is constantly evolving, influenced by technological advancements, market dynamics, and changes in patent law. guidetopharmacology.org For compounds related to this compound, such as other hydroxamic acids, several global trends are apparent.

Focus on Specific Applications: There is a growing trend towards patenting compounds for specific, well-defined applications. For hydroxamic acids, this includes their use as inhibitors of enzymes like histone deacetylases (HDACs) in cancer therapy. bioregistry.io The approval of drugs like Vorinostat (a hydroxamic acid derivative) has spurred further research and patenting in this area. bioregistry.io

Increased Patenting in Emerging Markets: While the US, Europe, and Japan have traditionally been key jurisdictions for pharmaceutical patents, there is a noticeable increase in patent filings in emerging economies like China and India. nnlm.gov This reflects the growing importance of these markets for the pharmaceutical industry.

Challenges in Patenting Natural Products and Their Derivatives: There is ongoing debate and evolving legal standards regarding the patentability of naturally occurring compounds and their derivatives. This can create both challenges and opportunities for patenting compounds that are structurally related to natural products. nih.gov

The Rise of AI in Drug Discovery: The use of artificial intelligence in identifying new drug candidates is a rapidly growing field. This is leading to new questions and challenges in intellectual property law, particularly concerning inventorship and the patentability of AI-generated discoveries.

Competition and Litigation: The market for certain classes of compounds, such as hydroxamic acids, can be competitive, leading to an increased risk of patent litigation. This underscores the importance of a strong patent portfolio and a thorough FTO analysis.

Staying abreast of these global IP trends is essential for any organization involved in the research and development of new chemical entities like this compound.

Future Directions and Translational Research in Cresotamide Studies

Emerging Research Areas and Unexplored Potential

The primary context in which cresotamide has been discussed is within the innovative "drug evolution" or "hybridization" concept. bioregistry.ionih.gov This strategy involves the chemical combination of building blocks from different parent drugs to generate novel molecules with potentially enhanced or new therapeutic activities. bioregistry.ionih.govmetabolomicsworkbench.org this compound has been described alongside well-known drugs like aspirin (B1665792) in these hybridization experiments, demonstrating the method's broad applicability. bioregistry.iowikidata.org

An immediate and compelling area for future research is the systematic biological evaluation of the hybrid compounds derived from this compound. metabolomicsworkbench.orgfishersci.ie While the synthesis of these novel molecules has been established as a proof-of-concept, their therapeutic potential remains largely unexplored. bioregistry.io Future studies should focus on screening these hybrid libraries against a wide array of biological targets to identify any new pharmacological activities.

Furthermore, this compound is chemically classified as a derivative of salicylic (B10762653) acid. nih.govnih.gov This lineage suggests a potential for anti-inflammatory or analgesic properties, yet its full activity profile is not well-documented. Research could aim to uncover unique therapeutic applications that distinguish it from other salicylates, potentially in areas of medicine where current treatments are inadequate. The creation of chemical libraries based on scaffolds like salicylic acid and para-aminobenzoic acid has been proposed as a method to generate prospective drug candidates without prior knowledge of a specific disease target, a strategy that could be applied to this compound's derivatives. cohlife.org

Integration of Omics Technologies in this compound Research

Modern drug discovery and development are heavily reliant on "omics" technologies, which allow for the large-scale study of biological molecules. fishersci.atfishersci.cathegoodscentscompany.com For this compound, the integration of genomics, proteomics, and metabolomics could provide profound insights into its mechanism of action and biological effects. wikidata.orguni.lu

Proteomics: This technology could be employed to identify the specific protein targets of this compound and its novel hybrid derivatives. fishersci.iefishersci.ca By understanding which proteins the compounds bind to, researchers can elucidate their molecular mechanisms and potential therapeutic pathways. Chemical proteomics, in particular, is a powerful tool for identifying the substrates of enzymes and can reveal the cellular processes a compound regulates. fishersci.ca

Metabolomics: Analyzing the complete set of metabolites in a biological system can reveal how this compound affects cellular metabolic pathways. wikipedia.orguni.lu This approach can uncover both on-target and off-target effects, providing a comprehensive safety and efficacy profile before advancing to clinical stages.

Genomics and Transcriptomics: These technologies can identify genetic factors that may influence an individual's response to this compound and can reveal changes in gene expression patterns induced by the compound.

An integrated, multi-omics approach would offer a holistic view of this compound's biological impact, accelerating the journey from a laboratory compound to a potential therapeutic agent. thegoodscentscompany.com

Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery, making it faster and more cost-effective. uni.luscribd.com These technologies can analyze vast datasets to predict the properties of molecules, design new drug candidates, and optimize their structures for enhanced efficacy and safety. uni.luguidetopharmacology.org

In the context of this compound, AI and ML could be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data from this compound hybridization studies to predict the therapeutic potential and physicochemical properties of new, virtual hybrid compounds. bioregistry.ionih.govscribd.com This would allow researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets identified through proteomic studies. uni.lumetabolomicsworkbench.org

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds against known targets to identify other molecules that may have similar activity to this compound or its derivatives.

By integrating a "lab-in-the-loop" approach, where AI predictions are tested experimentally and the results are fed back to retrain the models, the discovery process for this compound-based therapeutics could be significantly accelerated. uni.lu

Collaborative Research Initiatives and Funding Opportunities

The advancement of this compound from a chemical entity to a clinical candidate will necessitate a multidisciplinary and collaborative effort. Progress in complex biomedical science is often driven by partnerships that bring together diverse expertise. mims.com Future research on this compound would benefit from collaborations between:

Medicinal Chemists: To synthesize and optimize this compound hybrids.

Computational Biologists: To apply AI and omics data analysis.

Pharmacologists: To conduct preclinical testing and evaluate drug efficacy.

Clinical Researchers: To design and execute potential human trials.

Such interdisciplinary collaborations are often favored by funding agencies that support translational research. While no specific funding opportunities for this compound were identified, research proposals that integrate basic science with a clear path toward clinical application are generally more competitive. Seeking funding from national health institutes and foundations focused on specific therapeutic areas where this compound derivatives might show promise would be a logical step. The formation of international research consortia could also pool resources and expertise, accelerating progress. wikipedia.org

Bridging Basic Science and Clinical Translation for this compound

Translational research acts as the critical bridge between fundamental scientific discoveries made at the "bench" and their application in clinical practice at the "bedside." mims.comwikidata.org Currently, research on this compound is firmly in the realm of basic science, focusing on concepts like chemical hybridization. bioregistry.ionih.gov

The path to clinical translation for this compound involves several key stages:

Lead Optimization: Using the data from basic research, medicinal chemists would refine the structure of the most promising hybrid compounds to improve their efficacy and reduce potential toxicity.

Preclinical Studies: These optimized lead compounds would then undergo rigorous testing in cell cultures and animal models to evaluate their safety and therapeutic effect. This stage is crucial for determining whether a compound is suitable for human testing.

Clinical Trials: If preclinical data is favorable, the compound can advance to clinical trials in humans, which are conducted in multiple phases to assess safety, dosage, and effectiveness. mims.com

Successfully navigating this path requires a coordinated effort to ensure that the findings from basic research are robust and reproducible, addressing a significant challenge in the translation of laboratory findings to human treatments. mims.comfishersci.iemassbank.eu

Ethical Considerations in this compound Research and Development

As with any potential new therapeutic, the research and development of this compound and its derivatives must be guided by stringent ethical principles. Should this line of research progress to human trials, several key ethical considerations must be addressed to protect the rights and well-being of participants.

Core ethical requirements include:

Scientific Validity and Value: The research must be methodologically sound and poised to generate valuable knowledge.

Favorable Risk-Benefit Ratio: The potential risks to research participants must be minimized and outweighed by the potential benefits to the individual and to society.

Informed Consent: Participants must be fully informed about the study's purpose, procedures, risks, and benefits, and they must voluntarily agree to participate without coercion. They must also be aware of their right to withdraw at any time.

Independent Review: An independent ethics committee or institutional review board must review and approve the research protocol to ensure it meets ethical standards.

Confidentiality and Privacy: Researchers have a duty to protect the personal information of participants.

Respect for Participants: This includes monitoring their well-being throughout the study and ensuring fair selection of subjects.

Adherence to these principles is not only a moral imperative but also essential for maintaining public trust and the integrity of the scientific process.

Q & A

Q. How should researchers address conflicting results between this compound’s in vitro efficacy and in vivo toxicity?

  • Investigate pharmacokinetic-pharmacodynamic (PK-PD) disconnects using ADME assays (e.g., plasma protein binding, tissue distribution). Perform transcriptomic profiling (e.g., RNA-seq) to identify off-target pathways in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.